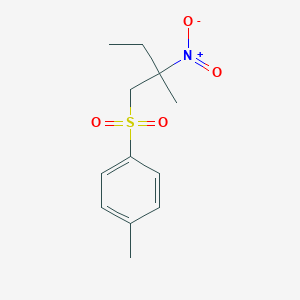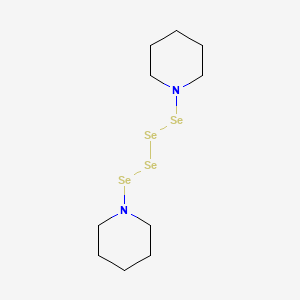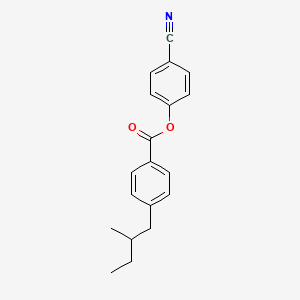![molecular formula C22H29NO2 B14461698 (E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine CAS No. 70262-79-2](/img/structure/B14461698.png)
(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features an ethoxy group attached to one phenyl ring and a heptyloxy group attached to another phenyl ring, connected through a methanimine linkage. The (E) designation indicates the trans configuration of the substituents around the double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine typically involves the condensation reaction between 4-ethoxyaniline and 4-(heptyloxy)benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The ethoxy and heptyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of new compounds with different functional groups replacing the ethoxy or heptyloxy groups.
Wissenschaftliche Forschungsanwendungen
(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes, leading to the accumulation of substrates and subsequent physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-N-(4-Methoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine
- (E)-N-(4-Ethoxyphenyl)-1-[4-(butyloxy)phenyl]methanimine
- (E)-N-(4-Ethoxyphenyl)-1-[4-(octyloxy)phenyl]methanimine
Uniqueness
(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine is unique due to its specific combination of ethoxy and heptyloxy substituents, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
70262-79-2 |
|---|---|
Molekularformel |
C22H29NO2 |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-1-(4-heptoxyphenyl)methanimine |
InChI |
InChI=1S/C22H29NO2/c1-3-5-6-7-8-17-25-22-13-9-19(10-14-22)18-23-20-11-15-21(16-12-20)24-4-2/h9-16,18H,3-8,17H2,1-2H3 |
InChI-Schlüssel |
FQYUWSYPXVYFMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


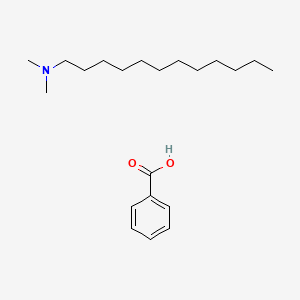
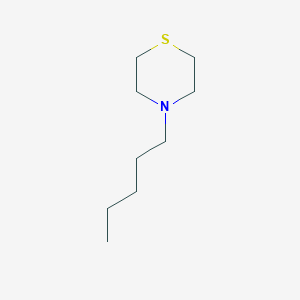
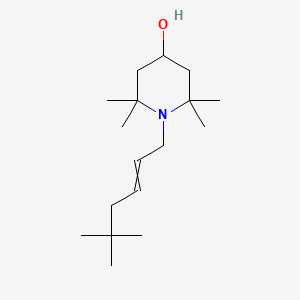
![[1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol](/img/structure/B14461631.png)
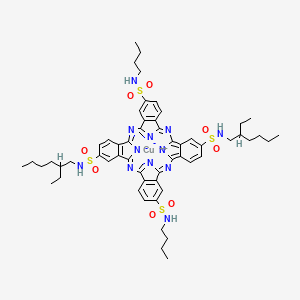
![1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one](/img/structure/B14461648.png)
